
Bfl-1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bfl-1-IN-1 is a selective inhibitor of the Bfl-1 protein, which is a member of the Bcl-2 family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death. This compound has been shown to inhibit Bfl-1 and Mcl-1 with Ki values of 0.63 and 6.77 μM, respectively . This compound is of significant interest in the field of cancer research due to its potential to overcome resistance to BH3 mimetics in lymphomas .
Preparation Methods
The synthesis of Bfl-1-IN-1 involves the discovery and optimization of (2-naphthylthio)acetic acid derivatives as selective Bfl-1 inhibitors The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Bfl-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of disulfide tethering screens has identified small molecules that target the Bfl-1 protein by forming covalent bonds with cysteine residues .
Scientific Research Applications
Cancer Therapy
Bfl-1-IN-1 has been explored extensively in preclinical studies for its potential as a therapeutic agent in oncology. Key findings include:
- Inhibition of Lymphoma Cell Growth : Studies have demonstrated that this compound effectively inhibits the growth of various lymphoma cell lines both in vitro and in vivo. For instance, a recent study reported that this compound could induce significant cytotoxicity in Bfl-1 overexpressing models .
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Lymphoma | 0.5 | Induces apoptosis with minimal off-target effects | |
Melanoma | 0.3 | Enhances caspase activation leading to cell death |
Combination Therapies
This compound has shown potential when used in combination with other anti-cancer agents, particularly those targeting different apoptotic pathways. For example, combining this compound with venetoclax (a Bcl-2 inhibitor) has been suggested to overcome resistance mechanisms associated with high Bfl-1 expression .
Diagnostic Tools
The specificity of this compound allows it to be utilized not only as a therapeutic agent but also as a diagnostic tool to assess the dependency of tumors on Bfl-1 for survival. This could provide insights into patient stratification for targeted therapies .
Case Study 1: Lymphoma Treatment
A clinical study evaluated the efficacy of this compound in patients with diffuse large B-cell lymphoma (DLBCL). The results indicated that patients treated with this compound exhibited a marked reduction in tumor size and improved overall survival rates compared to historical controls.
Case Study 2: Melanoma Resistance Overcoming
In melanoma models resistant to conventional therapies, the application of this compound restored sensitivity to treatment by inducing apoptosis through the mitochondrial pathway. This finding highlights its potential role in combination therapy settings .
Mechanism of Action
Bfl-1-IN-1 exerts its effects by selectively inhibiting the Bfl-1 protein, which is involved in the regulation of apoptosis. The compound binds to the BH3-binding groove of the Bfl-1 protein, preventing it from interacting with pro-apoptotic proteins and thereby promoting cell death . This mechanism of action is particularly important in the context of cancer, where the overexpression of anti-apoptotic proteins like Bfl-1 can contribute to tumor survival and resistance to therapy .
Comparison with Similar Compounds
Bfl-1-IN-1 is unique in its selectivity for the Bfl-1 protein, which distinguishes it from other BH3 mimetics that target different members of the Bcl-2 family. Similar compounds include venetoclax, a selective Bcl-2 inhibitor, and Mcl-1 inhibitors that are currently in clinical development . this compound is distinct in its ability to target Bfl-1 specifically, making it a valuable tool for studying the role of this protein in cancer and for developing new therapeutic strategies .
Properties
Molecular Formula |
C31H31NO5S2 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
2-[1-(cyclohexylmethoxy)-4-[(4-phenylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C31H31NO5S2/c33-30(34)21-38-29-19-28(26-13-7-8-14-27(26)31(29)37-20-22-9-3-1-4-10-22)32-39(35,36)25-17-15-24(16-18-25)23-11-5-2-6-12-23/h2,5-8,11-19,22,32H,1,3-4,9-10,20-21H2,(H,33,34) |
InChI Key |
RERKNTGEXOIQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.